Bienvenue dans la boutique en ligne BenchChem!

4-((3-Methoxypiperidin-1-yl)methyl)oxazole

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

4-((3-Methoxypiperidin-1-yl)methyl)oxazole (CAS 2320820-79-7) is a heterocyclic small molecule (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) composed of a 1,3-oxazole core connected via a methylene bridge to a 3-methoxypiperidine moiety. The compound belongs to the broader class of piperidine-containing oxazoles, a family explored for antimicrobial, PDE4-inhibitory, and central nervous system applications.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 2320820-79-7
Cat. No. B2591809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Methoxypiperidin-1-yl)methyl)oxazole
CAS2320820-79-7
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESCOC1CCCN(C1)CC2=COC=N2
InChIInChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3
InChIKeyRJUJLXYHDYNUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Methoxypiperidin-1-yl)methyl)oxazole CAS 2320820-79-7: Procurement-Relevant Structural and Physicochemical Profile


4-((3-Methoxypiperidin-1-yl)methyl)oxazole (CAS 2320820-79-7) is a heterocyclic small molecule (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) composed of a 1,3-oxazole core connected via a methylene bridge to a 3-methoxypiperidine moiety . The compound belongs to the broader class of piperidine-containing oxazoles, a family explored for antimicrobial, PDE4-inhibitory, and central nervous system applications [1]. Its defining structural features—the 3-methoxy substitution on the piperidine ring and the unsubstituted oxazole scaffold—distinguish it from closely related analogs that bear additional substituents on the oxazole ring, creating a unique vector for fragment-based elaboration and scaffold-hopping campaigns [2].

Why 4-((3-Methoxypiperidin-1-yl)methyl)oxazole Cannot Be Substituted with In-Class Piperidine-Oxazole Analogs: Procurement Risk Assessment


Within the piperidine-oxazole chemical space, minor structural modifications produce substantial divergence in molecular properties, target engagement profiles, and synthetic tractability. The position of the oxazole ring nitrogen (1,3-oxazole vs. 1,2-oxazole/isoxazole) alters hydrogen-bond acceptor geometry and electronic distribution, directly affecting target recognition [1][2]. The absence of a substituent at the oxazole 5-position in the target compound preserves a free site for further functionalization—a critical advantage for medicinal chemistry campaigns that is lost in 5-methyl-substituted analogs such as CAS 2320195-96-6 [3]. Furthermore, the 3-methoxypiperidine moiety introduces a chiral center whose stereochemistry can be independently controlled, a feature absent in simple piperidine analogs and one that directly impacts both pharmacodynamic and pharmacokinetic outcomes [2]. Generic substitution without head-to-head comparative biological data therefore carries a high risk of phenotype divergence.

4-((3-Methoxypiperidin-1-yl)methyl)oxazole: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision-Making


Oxazole vs. Isoxazole Core: Positional Isomerism and Hydrogen-Bond Acceptor Geometry Determines Target Recognition

The target compound contains a 1,3-oxazole ring (nitrogen at position 3), whereas its closest commercially available analog, CAS 2320195-96-6, features a 1,2-oxazole (isoxazole) core with nitrogen at position 2. This positional isomerism changes the spatial orientation of the hydrogen-bond acceptor nitrogen, which in oxazole-containing PDE4 inhibitors has been shown to be critical for binding-pocket complementarity [1]. The 1,3-oxazole core of the target compound provides a distinct hydrogen-bond acceptor vector compared to the 1,2-oxazole, enabling access to different target profiles within the same protein family [2]. While direct comparative biochemical data for these two specific compounds are not yet publicly available, the structural distinction represents a non-interchangeable chemotype for lead optimization [1][2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Molecular Weight and Rotatable Bond Differentiation: MW 196.25 vs. 210.27 g/mol for the 5-Methyl-Isoxazole Analog

The target compound (MW = 196.25 g/mol) is 14.02 g/mol lighter than its closest commercial analog, 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS 2320195-96-6, MW = 210.27 g/mol) [1]. This mass difference arises from the absence of a methyl substituent at the oxazole 5-position. The lower molecular weight of the target compound places it more favorably within fragment-based drug discovery (FBDD) guidelines (MW < 250 for fragment libraries), and its rotatable bond count of 3 (vs. 3 for the analog) combined with lower MW yields a higher fraction of rigid scaffold mass, which is correlated with improved ligand efficiency indices in fragment screening campaigns [2].

Fragment-Based Drug Discovery Lead-Likeness CNS Drug Design

Antimicrobial Activity: Class-Level Evidence from Piperidine-Containing Oxazole Derivatives Against P. aeruginosa and P. chrysogenum

In a 2020 study by Sravya et al., a series of piperidine-containing oxazole derivatives were synthesized and tested for antimicrobial activity. Compound 4f, bearing a chloro substituent on the aromatic ring, displayed pronounced activity against Pseudomonas aeruginosa and Penicillium chrysogenum [1]. While the target compound 4-((3-methoxypiperidin-1-yl)methyl)oxazole was not directly tested in this study, the class-level SAR demonstrates that piperidine-oxazole hybrids are competent antimicrobial scaffolds whose potency is tunable through peripheral substitution. The unsubstituted oxazole core of the target compound provides a baseline scaffold for systematic antimicrobial SAR exploration, with the 3-methoxy group on the piperidine ring offering a vector for potency optimization distinct from the morpholine and thiomorpholine analogs also characterized in this study [1].

Antimicrobial Resistance Oxazole Antibacterials Structure-Activity Relationship

Synthetic Tractability: Oxazole N-Oxide Formation as a Differentiating Functional Handle

The target compound can undergo selective oxidation at the oxazole ring nitrogen to form the corresponding oxazole N-oxide . This reactivity is not available to the isoxazole analog CAS 2320195-96-6, where the nitrogen is in the 2-position and the N-oxide formed would have different stability and electronic properties. Oxazole N-oxides serve as versatile synthetic intermediates for further functionalization via [3+2] cycloaddition reactions and as prodrug moieties that modulate polarity and hydrogen-bonding capacity. This differential reactivity provides the target compound with a derivatization pathway that is unavailable to its closest commercial analog, expanding the accessible chemical space for lead optimization programs .

Synthetic Chemistry N-Oxide Derivatization Prodrug Design

Procurement Application Scenarios for 4-((3-Methoxypiperidin-1-yl)methyl)oxazole CAS 2320820-79-7: Where This Compound Delivers Differentiated Value


Fragment-Based Drug Discovery (FBDD): Unsubstituted Oxazole Core as a Fragment-Extension Starting Point

With MW = 196.25 g/mol and an unoccupied 5-position on the oxazole ring, the target compound meets fragment-likeness criteria (Rule of Three) and provides a free synthetic handle for structure-guided elaboration [1][2]. Unlike the 5-methyl-substituted analog CAS 2320195-96-6, which blocks this position, the target compound allows late-stage diversification via cross-coupling, halogenation, or direct C–H functionalization at the oxazole 5-position. This makes it the preferred procurement choice for fragment-growing campaigns targeting kinases, PDEs, or antimicrobial targets where oxazole-based fragments have shown validated binding .

Oxazole- vs. Isoxazole-Based Scaffold Hopping in PDE4 and Kinase Inhibitor Programs

The 1,3-oxazole core of the target compound offers a distinct hydrogen-bond acceptor geometry compared to the 1,2-oxazole (isoxazole) core of CAS 2320195-96-6. In PDE4 inhibitor programs, the oxazole pharmacophore has been validated as a critical recognition element, and scaffold-hopping between oxazole and isoxazole cores is a standard strategy to modulate target selectivity and overcome patent boundaries [1][2]. Procurement of both the target compound and its isoxazole analog enables systematic assessment of ring-isomer effects on potency and selectivity within the same piperidine substitution context.

Antimicrobial SAR Expansion: Unexplored Substitution Quadrant within a Validated Scaffold Class

The 2020 study by Sravya et al. established that piperidine-oxazole hybrids possess antimicrobial activity, with potency modulated by peripheral substitution [1]. The target compound—featuring a 3-methoxypiperidine motif and an unsubstituted oxazole—occupies an SAR quadrant not explored in that study (which focused on morpholine, thiomorpholine, and aryl-substituted piperidine analogs). Procurement enables systematic exploration of this substitution space against the panel of Gram-positive, Gram-negative, and fungal strains used in the published protocol, potentially yielding derivatives with differentiated antimicrobial profiles [1].

CNS-Penetrant Lead Optimization: 3-Methoxypiperidine as a Blood-Brain Barrier Modulation Motif

The 3-methoxypiperidine substructure is a recognized motif for modulating CNS penetration in drug discovery, with the methoxy group contributing to balanced lipophilicity and hydrogen-bonding properties [1]. The target compound's computed topological polar surface area (TPSA = 38.5 Ų, based on the isoxazole analog data [2]) falls within the favorable range for CNS penetration (TPSA < 60–70 Ų). Combined with MW = 196.25 g/mol, the compound is positioned for CNS drug discovery applications where piperidine-oxazole hybrids have shown activity at dopamine, serotonin, and sigma receptors [1][2].

Quote Request

Request a Quote for 4-((3-Methoxypiperidin-1-yl)methyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.